molecular formula C7H15ClF2N2 B1445703 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride CAS No. 1427380-53-7

1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride

Cat. No.: B1445703
CAS No.: 1427380-53-7
M. Wt: 200.66 g/mol
InChI Key: HIJIVTPOWBMOOB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride typically involves the introduction of the difluoroethyl group into the diazepane ring. One common method includes the reaction of 1,4-diazepane with 2,2-difluoroethyl chloride under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or activating effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific endeavors.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.ClH/c8-7(9)6-11-4-1-2-10-3-5-11;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJIVTPOWBMOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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